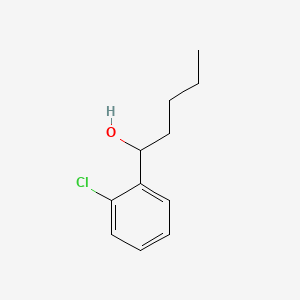
1-(2-Chlorophenyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)pentan-1-ol is an organic compound belonging to the class of alcohols It features a chlorophenyl group attached to a pentanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)pentan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)pentan-1-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)pentan-1-ol: Similar structure but with the chlorine atom in a different position, leading to variations in chemical and biological properties.
1-(2-Bromophenyl)pentan-1-ol:
1-(2-Chlorophenyl)butan-1-ol: Shorter carbon chain, resulting in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
22869-36-9 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11,13H,2-3,8H2,1H3 |
Clave InChI |
GKJCFLAJULLNGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)

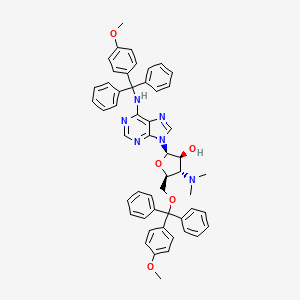

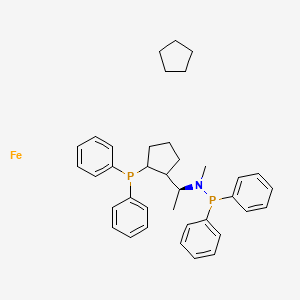
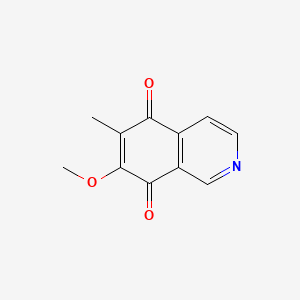
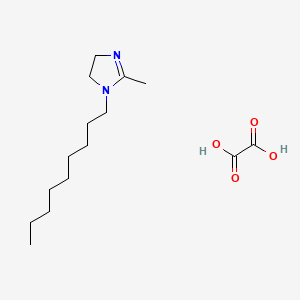
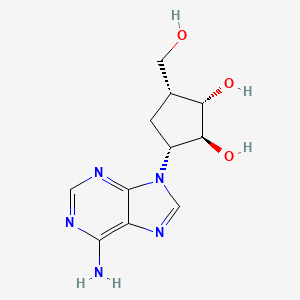
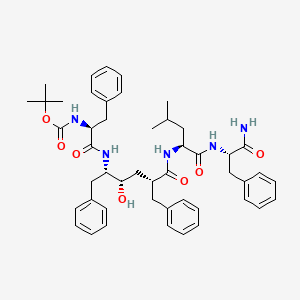

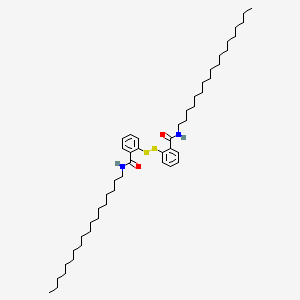
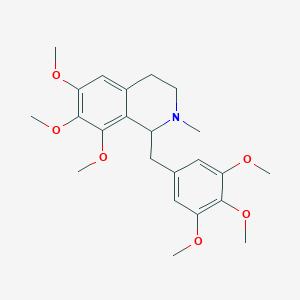
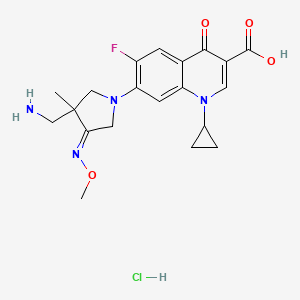
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)
